molecular formula C13H26N2O3 B13528510 tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13528510
M. Wt: 258.36 g/mol
InChI Key: VKIKQYZTJOALDI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 1-amino-3-hydroxypropyl substituent at the 2-position of the piperidine ring. The amino and hydroxyl groups on the propyl side chain enhance its polarity, influencing solubility and reactivity in synthetic applications.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-5-4-6-11(15)10(14)7-9-16/h10-11,16H,4-9,14H2,1-3H3

InChI Key

VKIKQYZTJOALDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(CCO)N

Origin of Product

United States

Preparation Methods

Protection of Piperidine Nitrogen

  • The nitrogen atom of the piperidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) to form the tert-butyl carbamate protecting group.
  • This reaction is typically conducted in polar aprotic solvents such as dichloromethane or ethanol.
  • Base catalysts such as triethylamine or sodium hydroxide are used to facilitate the reaction.
  • Temperature control (0°C to room temperature) is critical to maximize yield and minimize side reactions.

Example Reaction Conditions:

Reagents Solvent Temperature Time Yield (%) Notes
Di-tert-butyl dicarbonate Dichloromethane 0–25°C 2–12 hours 82–88 Stirring under nitrogen atmosphere; base present (e.g., triethylamine or NaOH)
Di-tert-butyl dicarbonate Ethanol Room temperature 1 hour 82 Direct addition, followed by solvent removal and chromatography purification

Introduction of the 1-Amino-3-Hydroxypropyl Side Chain

  • The 1-amino-3-hydroxypropyl substituent is introduced via nucleophilic substitution or reductive amination strategies starting from appropriate piperidine derivatives such as 3-(piperidin-4-yl)propan-1-ol.
  • Reduction of keto or ester intermediates using diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78°C to 0°C) under inert atmosphere yields the hydroxypropyl group.
  • Amination steps may involve reaction with ammonia or amine sources under controlled conditions to introduce the amino functionality.

Example Reaction Conditions:

Reagents Solvent Temperature Time Yield (%) Notes
Diisobutylaluminium hydride Dichloromethane -78°C to 0°C 2 hours ~80 Inert atmosphere; reduction of keto intermediates to alcohols
Amine source (e.g., ammonia) DMF or DCM 0–25°C Several hours Not specified Amination step for side chain introduction

Purification and Isolation

  • Purification is typically performed by silica gel column chromatography using gradient elution with solvents such as hexane/ethyl acetate or methanol/dichloromethane.
  • Crystallization may be employed for industrial scale to achieve high purity.
  • Monitoring of purity is done by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Data Table: Summary of Key Reaction Steps and Conditions
Step Reagents/Conditions Solvent Temperature Time Yield (%) Product/Notes
1. Boc protection Di-tert-butyl dicarbonate, triethylamine or NaOH DCM or ethanol 0–25°C 1–12 hours 82–88 tert-Butyl piperidine-1-carboxylate derivative
2. Side chain introduction DIBAL-H reduction of keto intermediates Dichloromethane -78°C to 0°C 2 hours ~80 Hydroxypropyl intermediate
3. Amination Amine source (e.g., ammonia) DMF or DCM 0–25°C Several hrs Not specified Introduction of amino group on side chain
4. Purification Silica gel chromatography, gradient elution Hexane/ethyl acetate or MeOH/DCM Ambient Variable High purity Final tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate
  • The Boc protection proceeds via nucleophilic attack of the piperidine nitrogen on di-tert-butyl dicarbonate, forming the carbamate linkage.
  • The reduction of keto intermediates by DIBAL-H involves hydride transfer to the carbonyl carbon, yielding the corresponding alcohol.
  • Amination typically involves nucleophilic substitution or reductive amination where the amine attacks an electrophilic center on the side chain precursor.
  • The tert-butyl carbamate group is stable under the reaction conditions used for side chain introduction but can be cleaved under acidic conditions if deprotection is required.
  • Reaction yields for Boc protection are generally high (82–88%) when using controlled temperature and stoichiometry.
  • The use of catalytic 4-dimethylaminopyridine (DMAP) can enhance the reaction rate and yield during Boc protection.
  • Reduction steps with DIBAL-H require strict temperature control and inert atmosphere to prevent side reactions and ensure high selectivity.
  • Purification methods significantly affect the final product purity; gradient elution chromatography is effective for isolating the target compound.
  • Continuous flow reactors have been explored in industrial settings to improve reaction efficiency and scalability.

The preparation of this compound involves a strategic sequence of nitrogen protection, side chain functionalization, and purification steps. The key to successful synthesis lies in careful control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry. The compound’s stability under these conditions allows for efficient preparation with good yields and purity, making it a valuable intermediate in pharmaceutical and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. It is also used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological properties.

Industry: In the material science industry, this compound is used in the synthesis of polymers and other advanced materials. It is also used in the development of new catalysts and chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The 1-amino-3-hydroxypropyl side chain plays a crucial role in its binding affinity and specificity. The molecular pathways involved include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : 2-substituted derivatives (e.g., ) exhibit greater conformational flexibility compared to 3- or 4-substituted analogues (e.g., ), impacting receptor binding or catalytic activity.
  • Stereochemistry : Chiral analogues (e.g., ) demonstrate the importance of stereochemical control in biological activity, a factor relevant to the target compound’s hydroxypropyl side chain.

Biological Activity

tert-Butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative with significant potential for biological activity. Its unique structure, which includes a tert-butyl group and a side chain with both amino and hydroxyl functionalities, positions it as a versatile compound in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and recent research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H26N2O3
Molecular Weight258.36 g/mol
IUPAC NameThis compound
InChI KeyVKIKQYZTJOALDI-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCCCC1C(CCO)N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the amino and hydroxyl groups enhances its binding affinity, allowing it to act as either an inhibitor or activator in different biological contexts. This compound is being explored for its roles in:

  • Signal Transduction : Modulating cellular signaling pathways.
  • Metabolic Regulation : Influencing metabolic processes through receptor interactions.
  • Cellular Communication : Affecting how cells communicate and respond to stimuli.

Therapeutic Applications

Recent studies have indicated that this compound may have potential applications in:

  • Cancer Therapy : Research shows that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated enhanced apoptosis induction in tumor models compared to standard treatments like bleomycin .
  • Neurological Disorders : Given its structural properties, there is ongoing research into its effects on neuroreceptors, potentially leading to developments in treatments for conditions such as depression or anxiety.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that derivatives of piperidine, including this compound, showed significant cytotoxicity against glioblastoma (GBM) cells. The mechanism involved disruption of microtubule polymerization, leading to cell cycle arrest and subsequent cell death .
  • Pharmacological Screening : In pharmacological evaluations, this compound has been tested for its ability to inhibit specific enzymes linked to metabolic disorders. Results indicated promising inhibitory activity against certain targets, suggesting its potential as a lead compound in drug development.
  • Synthesis and Biological Evaluation : Recent literature reviews highlight the synthesis of various piperidine derivatives and their biological evaluations, emphasizing the importance of structural modifications in enhancing biological activity. The unique side chain of this compound was noted for improving selectivity towards specific biological targets .

Q & A

Q. What are the critical steps in synthesizing tert-butyl 2-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate, and how can purity be ensured?

Synthesis typically involves multi-step reactions, including:

  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
  • Purification : Recrystallization from solvents like ethyl acetate/hexane mixtures to achieve >95% purity, monitored by thin-layer chromatography (TLC) .
  • Analytical validation : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and respiratory protection due to potential dust inhalation risks .
  • Emergency measures : Immediate access to eye-wash stations and washing facilities in case of exposure .
  • Toxicity considerations : Limited acute toxicity data; assume precautionary measures (e.g., fume hood use) as outlined in similar piperidine derivatives’ safety sheets .

Q. How is the compound characterized spectroscopically, and what are common pitfalls in interpretation?

  • 1H/13C NMR : Key signals include tert-butyl protons (1.2–1.4 ppm) and piperidine ring protons (2.5–3.5 ppm). Overlapping signals from hydroxypropyl and amino groups require 2D NMR (COSY, HSQC) for resolution .
  • Mass spectrometry : Base peaks often correspond to Boc group fragmentation (m/z 57). Misinterpretation can arise from in-source decay artifacts; compare with synthetic intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 1-amino-3-hydroxypropyl moiety?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates but may require post-reaction purification to remove residuals .
  • Temperature control : Maintain ≤0°C during amine coupling to minimize side reactions (e.g., epimerization) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate hydroxypropyl group attachment while monitoring enantiomeric purity via chiral HPLC .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to rule out environmental variability .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity readings .
  • Target specificity assays : Employ knockout cell lines or competitive binding studies to confirm direct interaction with proposed molecular targets (e.g., GPCRs) .

Q. What computational methods support the design of derivatives with enhanced stability?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict hydrolysis susceptibility of the Boc group under physiological conditions .
  • Molecular dynamics (MD) : Simulate interactions with biological membranes to optimize logP values for improved bioavailability .
  • In silico docking : Screen derivatives against target enzyme active sites (e.g., kinases) to prioritize synthetic efforts .

Methodological Challenges

Q. How can researchers mitigate racemization during synthesis of the chiral piperidine core?

  • Chiral auxiliaries : Temporarily attach menthol-based groups to stabilize stereochemistry during alkylation steps .
  • Low-temperature quenching : Rapidly cool reaction mixtures after key steps to “freeze” enantiomeric configurations .

Q. What strategies resolve discrepancies in environmental fate predictions for this compound?

  • PBT/vPvB assessment : Combine experimental biodegradation data (OECD 301F) with computational models (EPI Suite) to refine persistence estimates .
  • Soil mobility studies : Use column chromatography with soil simulants to measure adsorption coefficients (Kd) .

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